REACTION_CXSMILES
|
[O:1]=[CH:2][C:3]1[CH:11]=[CH:10][C:7]([O:8][CH3:9])=[C:5]([OH:6])[CH:4]=1.[N+:12]([O-])([OH:14])=[O:13]>C(O)(=O)C>[N+:12]([C:10]1[C:7]([O:8][CH3:9])=[C:5]([OH:6])[CH:4]=[C:3]([CH:11]=1)[CH:2]=[O:1])([O-:14])=[O:13]
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Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
O=CC1=CC(O)=C(OC)C=C1
|
Name
|
|
Quantity
|
1750 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
750 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
27.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintained for 12 hours
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
The reaction mass was quenched into ice water (4 kg)
|
Type
|
FILTRATION
|
Details
|
the solids filtered
|
Type
|
WASH
|
Details
|
washed with water (2 lt)
|
Type
|
STIRRING
|
Details
|
The solids were stirred with a 1% sodium bicarbonate solution (1 lt)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried at 45-50° C
|
Type
|
DISSOLUTION
|
Details
|
The solid was dissolved in 6 volumes of ethyl acetate, ethyl acetate
|
Type
|
DISTILLATION
|
Details
|
was distilled off up to half the volume and 3 volumes of n-Hexane
|
Type
|
ADDITION
|
Details
|
were charged slowly at 45-50° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mass was cooled slowly to 0-5° C.
|
Type
|
TEMPERATURE
|
Details
|
maintained for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the solids filtered
|
Type
|
WASH
|
Details
|
washed with 0.5 volumes of 1:1 mixture of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
n-Hexane and dried at 45-50° C.
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C(=C(C=C(C=O)C1)O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 423 g | |
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |